Estrone 3-hemisuccinate

Description

Structure

3D Structure

Properties

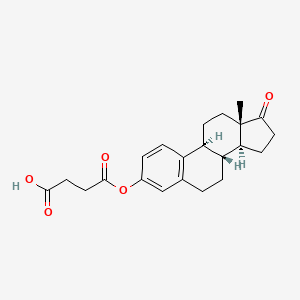

IUPAC Name |

4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNBNRUBKFQCR-QLDGJZPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474523 |

Source

|

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-72-8 |

Source

|

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone 3-hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Estrone 3-Hemisuccinate – Structural Characterization and Bioconjugation Utility

[1]

Executive Summary

Estrone 3-hemisuccinate (E1-3-HS) represents a critical intermediate in steroid immunoassay development.[1] By functionalizing the phenolic A-ring of estrone (E1) with a succinyl linker, researchers introduce a reactive carboxylic acid "handle" without altering the D-ring ketone.[2] This structural modification allows for the covalent attachment of the steroid to carrier proteins (e.g., BSA, KLH) while preserving the immunogenic integrity of the 17-ketone group—a key epitope for distinguishing estrone from estradiol (E2) and estriol (E3).[2]

This guide provides a rigorous technical analysis of E1-3-HS, detailing its physicochemical properties, synthesis via succinic anhydride, analytical characterization, and bioconjugation workflows.[1][2][3]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The efficacy of E1-3-HS as a hapten relies on the stability of the ester linkage at position C3 and the accessibility of the terminal carboxyl group.[1]

Structural Specifications

| Property | Specification |

| IUPAC Name | 3-(3-Carboxypropanoyloxy)estra-1,3,5(10)-trien-17-one |

| Common Name | Estrone 3-hemisuccinate |

| CAS Number | 58534-72-8 |

| Molecular Formula | C₂₂H₂₆O₅ |

| Molecular Weight | 370.44 g/mol |

| Melting Point | 215–217 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Pyridine, Dioxane; Sparingly soluble in neutral water; Soluble in alkaline buffers (pH > 8.0).[1][3][4] |

| pKa (COOH) | ~4.5 (Terminal carboxylic acid) |

Structural Logic

-

Steroid Backbone: The lipophilic cyclopenta[a]phenanthrene nucleus drives hydrophobic interactions.[2]

-

C3-Ester Linkage: The hemisuccinate moiety is attached via an ester bond to the phenolic oxygen. This bond is susceptible to hydrolysis in high pH (>9.[2]0) or presence of esterases, necessitating careful storage (–20°C, desiccated).[2][3]

-

C17-Ketone: Remains unmodified, serving as the primary determinant for antibody specificity against Estrone.[1][2]

Part 2: Chemical Synthesis Protocol

The synthesis of E1-3-HS is a classic nucleophilic acyl substitution where the phenolic hydroxyl of estrone attacks the carbonyl of succinic anhydride.[1]

Reaction Mechanism

Reagents: Estrone (E1), Succinic Anhydride, Pyridine (Solvent/Catalyst).[2][3] Conditions: Anhydrous, Reflux or 70°C, Inert Atmosphere (N₂).[2][3]

The pyridine acts as both a solvent and a base to deprotonate the phenol, enhancing nucleophilicity.[2] The resulting intermediate is the hemisuccinate ester with a free terminal carboxylic acid.[2]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 g (3.7 mmol) of Estrone in 10 mL of anhydrous pyridine in a round-bottom flask.

-

Addition: Add 2.0 g (20 mmol) of Succinic Anhydride (excess is required to drive kinetics).

-

Reaction: Purge with Nitrogen. Heat the mixture to 70–80°C for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[2] E1-3-HS will appear as a more polar spot than Estrone.[1]

-

Quenching: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The acidification protonates the terminal carboxylate, causing the product to precipitate.[2]

-

Extraction: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash the organic layer with water and brine to remove residual pyridine.[2]

-

Purification: Dry over anhydrous Na₂SO₄ and evaporate. Recrystallize from Acetone/Hexane or Methanol to yield white crystalline powder.[2]

Synthesis Flow Diagram

Figure 1: Synthetic pathway for the conversion of Estrone to Estrone 3-hemisuccinate via succinic anhydride ring opening.

Part 3: Analytical Characterization[1][2]

Validating the structure requires confirming the presence of the succinyl chain and the integrity of the steroid core.

Infrared Spectroscopy (FT-IR)

-

1760 cm⁻¹: C=O stretch (Phenolic Ester).[2] This is distinct from the ketone.[2][5]

-

1735 cm⁻¹: C=O stretch (C17 Ketone).[2]

-

1710 cm⁻¹: C=O stretch (Terminal Carboxylic Acid).[2]

-

2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).[2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

-

Aromatic Ring (A-ring): Signals at ~7.2 ppm (C1-H) and ~6.8 ppm (C2-H, C4-H).[1] Note the downfield shift compared to free Estrone due to the electron-withdrawing ester group.[1]

-

Succinyl Linker: Two distinct triplets (or multiplets) integrating to 2H each in the 2.60–2.80 ppm region.[2] This confirms the incorporation of the -CH₂-CH₂- moiety.[1]

-

C18 Methyl: Singlet at ~0.85 ppm (Characteristic of Estrone 17-ketone series).[2]

Part 4: Bioconjugation & Immunogenicity[1][2]

To generate antibodies, E1-3-HS must be conjugated to a carrier protein (BSA or KLH).[1][2][6] Two primary activation methods are recommended: Mixed Anhydride (efficient, high loading) and Carbodiimide (simple, water-soluble).[2]

Method A: Mixed Anhydride (Isobutyl Chloroformate)

This method activates the carboxyl group to a highly reactive mixed anhydride intermediate.[2]

-

Activation: Dissolve E1-3-HS in dry Dioxane containing Tri-n-butylamine. Cool to 10°C. Add Isobutyl chlorocarbonate (Isobutyl chloroformate).[2] Stir for 30 min.

-

Coupling: Dissolve BSA in water/dioxane (1:1) at pH 9.[2]0. Add the activated steroid mixture dropwise.[2]

-

Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted hapten.

Method B: Carbodiimide (EDC/NHS)

Preferred for avoiding organic solvents that might denature sensitive carrier proteins.[2]

-

Activation: Dissolve E1-3-HS in DMF. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in a 1:1.2:1.2 molar ratio.[1] Stir for 2 hours to form the NHS-ester.[1]

-

Coupling: Add the NHS-ester solution to BSA dissolved in Carbonate Buffer (pH 9.0).

-

Reaction: Stir overnight at 4°C.

-

Validation: Measure hapten density via UV-Vis (Absorbance at 280 nm for protein vs. characteristic steroid absorbance) or MALDI-TOF MS.

Conjugation Workflow Diagram

Figure 2: Dual-pathway workflow for conjugating Estrone 3-hemisuccinate to carrier proteins.

Part 5: Stability & Handling[1][2]

-

Storage: Store powder at –20°C. Solutions in DMSO are stable for months at –20°C if kept anhydrous.[2][3]

-

Hydrolysis Risk: Avoid prolonged exposure to basic pH (>9.[2]0) during conjugation, as this may hydrolyze the C3-ester linkage, detaching the hapten from the linker and resulting in antibodies against the linker rather than the steroid.[2]

-

Safety: Estrone derivatives are hormonally active.[2][3] Handle with appropriate PPE (gloves, mask) in a fume hood.[2]

References

Sources

- 1. Estrone [webbook.nist.gov]

- 2. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000549 Estrone at BMRB [bmrb.io]

- 4. Estrone 3-hemisuccinate 95 58534-72-8 [sigmaaldrich.com]

- 5. uregina.ca [uregina.ca]

- 6. Preparation of specific antisera to estrone-3-glucuronide and estriol-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Estrone 3-Hemisuccinate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Estrone 3-hemisuccinate, a critical derivative for bioconjugation and immunoassay development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, field-proven protocol, and outline a robust analytical workflow for structural verification and purity assessment.

Introduction: The Significance of Estrone 3-Hemisuccinate

Estrone, a naturally occurring estrogen, plays a pivotal role in various physiological processes.[1] Its derivatization is often a necessary step to enable its use in a broader range of biomedical applications. The introduction of a hemisuccinate linker at the C3 phenolic hydroxyl group transforms the hydrophobic steroid into a molecule with a terminal carboxylic acid. This functional handle is paramount for covalent attachment to proteins, such as carrier proteins for hapten immunization or enzymes for ELISA-based diagnostics. The resulting Estrone 3-hemisuccinate is therefore a key building block in the development of sensitive and specific immunoassays for estrone and related metabolites.

Synthetic Strategy: Esterification of the Phenolic Hydroxyl Group

The synthesis of Estrone 3-hemisuccinate is achieved through the esterification of the C3 phenolic hydroxyl group of estrone with succinic anhydride. This reaction is typically catalyzed by a base, with pyridine being a common and effective choice.

The Role of Pyridine: A Mechanistic Insight

Pyridine serves a dual function in this reaction. Firstly, it acts as a base to deprotonate the phenolic hydroxyl group of estrone, increasing its nucleophilicity. Secondly, and more importantly, it functions as a nucleophilic catalyst.[2][3][4][5] The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of succinic anhydride, leading to the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than succinic anhydride itself. The activated acyl group is then readily transferred to the phenoxide of estrone, regenerating the pyridine catalyst and forming the desired ester.

Caption: Reaction mechanism for the synthesis of Estrone 3-hemisuccinate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the efficient synthesis and purification of Estrone 3-hemisuccinate.

Materials and Reagents

-

Estrone

-

Succinic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

1M Hydrochloric Acid

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for flash chromatography

Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Estrone (1 equivalent) in anhydrous pyridine.

-

Addition of Reagent: Add succinic anhydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the estrone spot and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Extraction:

-

Upon completion, remove the pyridine under reduced pressure (azeotropic removal with toluene can be effective).[6]

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine), water, and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude Estrone 3-hemisuccinate is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Estrone 3-hemisuccinate as a white solid.

Caption: Workflow for the purification of Estrone 3-hemisuccinate.

Characterization: Structural Verification and Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized Estrone 3-hemisuccinate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the succinate moiety. Key signals to look for include two triplets corresponding to the methylene protons of the succinate chain, typically in the range of 2.5-3.0 ppm. The aromatic protons of the estrone A-ring will also be present, along with the characteristic singlet for the C18 methyl group.

-

¹³C NMR: The carbon NMR spectrum will show two new carbonyl signals for the ester and carboxylic acid groups of the hemisuccinate linker, typically in the range of 170-180 ppm. The methylene carbons of the succinate will also be present.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| C18-CH₃ | ~0.9 | ~14 |

| Succinate -CH₂-CH₂- | ~2.6-2.9 (m, 4H) | ~29-30 |

| Aromatic Protons | ~6.7-7.2 (m, 3H) | ~115-155 |

| Ester C=O | - | ~172 |

| Carboxylic Acid C=O | - | ~175 |

| C17 C=O | - | ~220 |

Infrared (IR) Spectroscopy:

The IR spectrum provides clear evidence of the ester and carboxylic acid functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Ketone at C17) | ~1735 |

| C=O (Ester) | ~1750 |

| C=O (Carboxylic Acid) | ~1710 |

| C-O (Ester) | 1300-1000 |

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is typically employed. The purity is determined by the peak area percentage of the main product peak.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of Estrone 3-hemisuccinate. The expected molecular weight is 370.44 g/mol . Electrospray ionization (ESI) is a suitable technique, and the [M-H]⁻ or [M+H]⁺ ion should be observed.

Conclusion

The synthesis and characterization of Estrone 3-hemisuccinate are fundamental procedures for the development of immunoassays and other bioconjugate-based applications. The protocol described herein, grounded in a solid understanding of the reaction mechanism, provides a reliable method for obtaining this valuable derivative in high purity. Rigorous characterization using a suite of analytical techniques is essential to validate the structure and ensure its suitability for downstream applications in research and drug development.

References

-

Chemist Ai. (n.d.). does pyridine have influence on the esterification of acid anhydrides? Retrieved from [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.

-

ResearchGate. (2002). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Retrieved from [Link]

-

Ciuffreda, P., Casati, S., & Manzocchi, A. (2020). Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods. Molecules, 25(9), 2068. Retrieved from [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

-

PubMed. (2016). Synthesis and biological evaluation of estrone 3-O-ether derivatives containing the piperazine moiety. Retrieved from [Link]

- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

-

MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Learner. (2020). Structure of Estrone (Oestrone). Retrieved from [Link]

-

ResearchGate. (2004). Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of diosgenin, diosgenyl hemisuccinate (1), and... Retrieved from [Link]

-

IOSR Journal. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing estrone or estrone derivatives.

-

MDPI. (2022). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Retrieved from [Link]

-

Wikipedia. (n.d.). Estrone methyl ether. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). IDENTIFICATION AND ANALYSIS OF DRUGS IN THE SOLID STATE BY 13C CPMAS NMR: SUXAMETHONIUM CHLORIDE AND HYDROCORTISONUM (CORHYDRON). Retrieved from [Link]

- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. chemistai.org [chemistai.org]

- 3. reddit.com [reddit.com]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Estrone 3-Hemisuccinate as a Hapten for Immunoassay Development

<

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of estrone 3-hemisuccinate as a hapten for the development of sensitive and specific immunoassays. We will delve into the underlying principles, provide field-proven protocols, and offer expert insights to navigate the intricacies of assay development, from hapten synthesis to final validation.

The Foundational Principle: Haptens and Immunoassays

At the heart of detecting small molecules like estrone lies the concept of the hapten. Estrone, a crucial estrogenic hormone, is too small on its own to elicit a robust immune response necessary for antibody production[1][2]. To overcome this, it must be covalently coupled to a larger carrier molecule, typically a protein, to become immunogenic. This estrone-carrier protein complex is then capable of stimulating the production of antibodies that can specifically recognize the estrone molecule.

This principle is the cornerstone of immunoassays for small molecules, which are powerful analytical tools used for the quantification of substances in various biological samples[3][4]. Immunoassays for haptens are typically designed in a competitive format[5][6]. In this setup, the hapten in the sample competes with a labeled version of the hapten for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample[3][7].

Strategic Design: Why Estrone 3-Hemisuccinate?

The selection of the derivatization site on the hapten is a critical decision that dictates the specificity of the resulting antibodies. For estrone, the goal is to generate antibodies that can distinguish it from other structurally similar steroids. Estrone possesses a phenolic hydroxyl group at the C3 position and a ketone group at the C17 position[8].

By creating a hemisuccinate ester at the C3 position, we introduce a carboxylic acid functional group via a spacer arm (the succinyl group). This carboxylic acid provides a convenient handle for conjugation to the primary amine groups of lysine residues on carrier proteins like Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[9]. This strategic placement of the linker at the C3 position directs the immune response towards other regions of the estrone molecule, potentially leading to antibodies with higher specificity for estrone and lower cross-reactivity with other steroids that may also have a hydroxyl group at C3.

The Immunogen: Synthesis and Conjugation of Estrone 3-Hemisuccinate

The journey to a successful immunoassay begins with the synthesis of a high-quality immunogen. This involves a two-step process: the synthesis of the hapten derivative, estrone 3-hemisuccinate, followed by its conjugation to a carrier protein.

Synthesis of Estrone 3-Hemisuccinate

The synthesis of estrone 3-hemisuccinate is achieved through the esterification of the C3 hydroxyl group of estrone with succinic anhydride.[10] This reaction creates a monoester of succinic acid, introducing a terminal carboxylic acid group.

Experimental Protocol: Synthesis of Estrone 3-Hemisuccinate

-

Materials: Estrone, Succinic Anhydride, Pyridine (anhydrous), Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve estrone in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a molar excess of succinic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with dilute hydrochloric acid (to remove residual pyridine) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude estrone 3-hemisuccinate.

-

Purify the product by recrystallization or column chromatography.

-

-

Validation: The successful synthesis should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the presence of the succinate moiety and Mass Spectrometry (MS) to confirm the correct molecular weight. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the succinate methylene protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Conjugation to Carrier Proteins

To render the hapten immunogenic, the newly introduced carboxylic acid group on estrone 3-hemisuccinate is coupled to the primary amine groups on a carrier protein. BSA and OVA are commonly used carrier proteins due to their high immunogenicity and abundance of lysine residues.[11][12] The mixed anhydride method is a classic and effective technique for this conjugation.[13]

Experimental Protocol: Conjugation of Estrone 3-Hemisuccinate to BSA (Mixed Anhydride Method)

-

Materials: Estrone 3-hemisuccinate, Bovine Serum Albumin (BSA), N,N-Dimethylformamide (DMF), Tri-n-butylamine, Isobutyl chloroformate, Phosphate-buffered saline (PBS).

-

Procedure:

-

Dissolve estrone 3-hemisuccinate in DMF.

-

Add tri-n-butylamine to the solution and cool to 4°C in an ice bath.

-

Slowly add isobutyl chloroformate while maintaining the low temperature. Allow the reaction to proceed for 30 minutes to form the mixed anhydride.

-

In a separate vessel, dissolve BSA in a cold mixture of DMF and water.

-

Slowly add the mixed anhydride solution to the BSA solution with constant stirring.

-

Allow the conjugation reaction to proceed overnight at 4°C.

-

Dialyze the conjugate extensively against PBS to remove unreacted hapten and other small molecules.

-

Lyophilize the purified conjugate to obtain a stable powder.

-

-

Validation: The success of the conjugation can be confirmed by techniques such as UV-Vis spectroscopy, looking for a shift in the absorbance spectrum, or more definitively by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the hapten-to-protein ratio.

Caption: Workflow for the synthesis of the estrone 3-hemisuccinate immunogen.

Generating the Key Reagent: Antibody Production and Characterization

The purified immunogen is used to immunize host animals (commonly rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The choice between polyclonal and monoclonal antibodies depends on the specific requirements of the assay, with monoclonal antibodies offering higher specificity and batch-to-batch consistency.[14][15]

Following a series of immunizations, the antibody titer in the animal's serum is monitored using an indirect ELISA. Once a high titer is achieved, the serum (for polyclonal antibodies) or hybridoma cells (for monoclonal antibodies) are collected.

Characterization of Anti-Estrone Antibodies

A thorough characterization of the generated antibodies is paramount for developing a reliable immunoassay. Key parameters to evaluate include:

-

Titer: The dilution of the antibody that gives a significant signal in an ELISA.

-

Affinity: The strength of the binding interaction between the antibody and estrone. This can be determined by methods such as Scatchard analysis. A high affinity constant (Ka) is desirable for a sensitive assay.[14]

-

Specificity (Cross-reactivity): The ability of the antibody to bind exclusively to estrone and not to other structurally related steroids. This is assessed by testing the antibody's reactivity with a panel of potentially cross-reacting compounds.

Table 1: Example Cross-Reactivity Data for an Anti-Estrone Antibody

| Compound | Cross-Reactivity (%) |

| Estrone | 100 |

| Estradiol | < 5 |

| Estriol | < 1 |

| Progesterone | < 0.1 |

| Testosterone | < 0.1 |

Developing the Analytical Tool: The Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format for the quantification of haptens like estrone.[7][8] The principle relies on the competition between free estrone in the sample and a fixed amount of enzyme-labeled estrone for a limited number of antibody binding sites.

Caption: Principle of a competitive ELISA for estrone detection.

Experimental Protocol: Competitive ELISA for Estrone

-

Materials: Anti-estrone antibody, estrone standard solutions, estrone-enzyme conjugate (e.g., estrone-HRP), microtiter plates, coating buffer, blocking buffer, wash buffer, substrate solution (e.g., TMB), stop solution.

-

Procedure:

-

Coating: Coat the wells of a microtiter plate with the anti-estrone antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate several times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition: Add estrone standards or samples to the wells, followed by the addition of the estrone-enzyme conjugate. Incubate for 1-2 hours at room temperature to allow for competition.[3][4]

-

Washing: Wash the plate thoroughly to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. A color will develop in inverse proportion to the amount of estrone in the sample.[7]

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[4]

-

-

Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the estrone standards. The concentration of estrone in the unknown samples can then be determined by interpolating their absorbance values from the standard curve.

Assay Validation: Ensuring Trustworthiness and Reliability

A developed immunoassay must undergo rigorous validation to ensure its performance characteristics are suitable for its intended purpose. Key validation parameters include:

-

Sensitivity: The lowest concentration of estrone that can be reliably distinguished from a blank sample.[16]

-

Specificity: As determined by cross-reactivity studies.

-

Accuracy: The agreement between the measured concentration and the true concentration of estrone. This is often assessed by spike-and-recovery experiments.

-

Precision: The reproducibility of the assay, typically expressed as the coefficient of variation (CV) for intra-assay and inter-assay measurements.

-

Linearity of Dilution: The ability of the assay to provide proportional results when a sample is serially diluted.

Conclusion: A Powerful Tool for Endocrine Research and Beyond

The development of a robust immunoassay using estrone 3-hemisuccinate as a hapten provides a powerful and sensitive tool for the quantification of estrone in a variety of biological matrices. This in-depth guide has outlined the critical steps and considerations, from the strategic design of the hapten to the final validation of the assay. By understanding the underlying principles and adhering to rigorous experimental protocols, researchers can confidently develop and implement high-quality immunoassays to advance their work in endocrinology, drug development, and other related fields. While immunoassays are invaluable, it is important to acknowledge that techniques like liquid chromatography-mass spectrometry (LC-MS) can offer higher specificity, though often with trade-offs in throughput and cost.[17]

References

-

MDPI. (2023, January 7). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Retrieved from [Link]

-

ALPCO Diagnostics. (n.d.). Estrone ELISA. Retrieved from [Link]

-

Demeditec Diagnostics GmbH. (2023, October 17). Estrone ELISA. Retrieved from [Link]

-

ResearchGate. (n.d.). Developing Hapten Conjugates For Imidacloprid Immunoassay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of estrone-3-sulfate:BSA and estrone sulfate-6-CMO-histamine. Retrieved from [Link]

-

PubMed. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. Retrieved from [Link]

-

PubMed. (n.d.). Use of a monoclonal antibody to estrone-3-glucuronide in an enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]

-

PubMed. (n.d.). Production and characterization of anti-estrone monoclonal antibody. Retrieved from [Link]

-

PubMed. (n.d.). Hapten-protein conjugates prepared by the mixed anhydride method. Cross-reactive antibodies in heterologous antisera. Retrieved from [Link]

-

RSC Publishing. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. Retrieved from [Link]

-

PubMed Central. (n.d.). Binding of estrogen receptor with estrogen conjugated to bovine serum albumin (BSA). Retrieved from [Link]

-

NIH. (n.d.). The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of commercial immunoassays for the detection of estrogens in water by comparison with high-performance liquid chromatography tandem mass spectrometry HPLC–MS/MS (QqQ). Retrieved from [Link]

-

PubMed. (n.d.). Estrogen conjugation and antibody binding interactions in surface plasmon resonance biosensing. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Esterification of tertiary alcohols in steroids under different conditions. Retrieved from [Link]

-

Biomedical and Environmental Sciences. (n.d.). Production and Characterization of Anti-estrone Monoclonal Antibody. Retrieved from [Link]

-

ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

-

Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

-

NIH. (2024, May 1). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Retrieved from [Link]

-

G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

-

PubMed. (n.d.). Steroids conjugated to bovine serum albumin as tools to demonstrate specific steroid neuronal membrane binding sites. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of specific antisera to estrone-3-glucuronide and estriol-3-glucuronide. Retrieved from [Link]

-

Taylor & Francis. (2024, February 14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Reaction scheme of BSA-peptide conjugation: BSA (1), EDC (2), O. Retrieved from [Link]

- Google Patents. (n.d.). US4537722A - Steroid esters preparation.

-

PubMed. (n.d.). Human anti-estrogen receptor antibodies: assay, characterization, and age- and sex-related differences. Retrieved from [Link]

-

PubMed Central. (n.d.). SuperHapten: a comprehensive database for small immunogenic compounds. Retrieved from [Link]

-

Antibodies.com. (n.d.). Estrone ELISA Kit (A2138). Retrieved from [Link]

Sources

- 1. aptamergroup.com [aptamergroup.com]

- 2. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]

- 4. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. demeditec.com [demeditec.com]

- 8. Estrone Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 11. Developing Hapten Conjugates For Imidacloprid Immunoassay [shin-norinco.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Hapten-protein conjugates prepared by the mixed anhydride method. Cross-reactive antibodies in heterologous antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production and characterization of anti-estrone monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. besjournal.com [besjournal.com]

- 16. alpco.com [alpco.com]

- 17. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Process Engineering of Estrone 3-Hemisuccinate

Topic: Content Type: Technical Whitepaper & Process Guide Audience: Pharmaceutical Scientists, Process Engineers, and Crystallization Specialists

Executive Summary

Estrone 3-hemisuccinate (E1-HS) represents a critical intermediate in steroid conjugation chemistry, widely utilized as a hapten for immunogen synthesis and a precursor for targeted prodrug delivery systems. Unlike its parent compound, estrone, E1-HS possesses a hemisuccinate moiety at the C3 position, introducing a free carboxylic acid group. This structural modification fundamentally alters its solubility profile, shifting it from a purely lipophilic steroid to an amphiphilic molecule with pH-dependent solubility.

This guide provides a technical analysis of the solubility behavior of E1-HS in organic solvents, establishing a framework for solvent selection in synthesis, purification, and crystallization processes. It details the thermodynamic principles governing its dissolution and provides a self-validating protocol for determining precise solubility curves.

Physicochemical Identity & Solubility Landscape

The solubility of E1-HS is governed by the competition between its rigid, hydrophobic steroidal backbone (cyclopentanoperhydrophenanthrene ring) and the flexible, polar hemisuccinate tail.

Chemical Profile:

-

CAS: 58534-72-8

-

Formula: C₂₂H₂₆O₅

-

Molecular Weight: 370.44 g/mol

-

Key Functional Groups: C17-Ketone (Polar, H-bond acceptor), C3-Hemisuccinate (Carboxylic acid, pH-sensitive, H-bond donor/acceptor).

Solvent Compatibility Matrix

Based on synthesis and purification literature, E1-HS exhibits the following solubility characteristics:

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, THF | High (>20 mg/mL) | Excellent interaction with both the steroid backbone and the ester/acid groups. Preferred for synthesis reactions.[6] |

| Polar Protic | Methanol, Ethanol | Moderate - High | Soluble, particularly at elevated temperatures. The carboxylic acid group facilitates H-bonding. |

| Chlorinated | Chloroform, DCM | High | Favorable van der Waals interactions with the steroid core. Often used in binary mixtures (e.g., CHCl₃/MeOH) for recrystallization. |

| Esters | Ethyl Acetate | Moderate | Good solvent for extraction from acidified aqueous phases. |

| Aqueous | Water, Buffers | pH Dependent | Insoluble at pH < 4 (protonated form). Soluble at pH > 7 (deprotonated carboxylate anion). |

Theoretical Framework: Thermodynamics of Solubility

To rigorously quantify the solubility of E1-HS for process design, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Equation:

- : Mole fraction of E1-HS.

- : Temperature in Kelvin.

-

: Empirical parameters derived from experimental data.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Application: By plotting

Experimental Protocol: Dynamic Laser Monitoring

Because specific solubility curves for E1-HS are often proprietary or batch-dependent, the following self-validating protocol is recommended to generate precise data.

Methodology: Synthetic Polythermal Method (Dynamic Laser Monitoring)

Objective: Determine the saturation temperature (

Step-by-Step Workflow

-

Preparation:

-

Weigh a precise amount of E1-HS (

) and solvent ( -

Calculate initial mass fraction:

.

-

-

System Setup:

-

Equip the cell with a magnetic stirrer and a digital thermometer (

K). -

Direct a He-Ne laser beam through the solution, detected by a photodiode.

-

-

Dissolution Phase:

-

Heat the mixture slowly (2 K/min) until the solid completely dissolves. The laser transmittance will rise to a maximum (baseline).

-

-

Nucleation Detection (The Measurement):

-

Cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Monitor laser transmittance. The onset of turbidity (nucleation) causes a sharp drop in transmittance.

-

Record this temperature as

. -

Refinement: Re-heat slowly; the temperature at which the last crystal disappears is

(Solubility Temperature).

-

-

Validation:

-

Repeat

times. If

-

Process Engineering: Synthesis & Purification Workflow

The solubility differential between the protonated acid form and the ionized salt form is the lever used for purification. The following diagram illustrates the standard purification workflow for E1-HS.

Figure 1: Purification workflow for Estrone 3-hemisuccinate utilizing pH-dependent solubility switching and solvent polarity gradients.

Discussion: Solvent Effect & Molecular Interactions

The solubility of E1-HS is not merely a function of "like dissolves like" but involves specific molecular interactions:

-

Hydrogen Bonding:

-

In alcohols (MeOH, EtOH) , the solvent acts as both an H-bond donor (to the C17 ketone and ester carbonyls) and an acceptor (from the carboxylic acid hydroxyl). This leads to high solubility but can impede crystallization yield if the solution is not sufficiently cooled.

-

Process Tip: Using a binary solvent system like Chloroform/Methanol (9:1) breaks the strong solute-solute H-bonds (dimerization of carboxylic acids) while reducing the overall solubility enough to force precipitation upon cooling.

-

-

Polarity and Dielectric Constant:

-

Solvents with moderate dielectric constants (Ethyl Acetate,

) are ideal for extraction because they solubilize the non-polar steroid core while accommodating the polar hemisuccinate tail better than alkanes (Hexane), where E1-HS is insoluble.

-

-

pH Sensitivity (Critical Control Point):

-

During extraction, maintaining pH < 3 is vital. At neutral pH, the hemisuccinate deprotonates (

), rendering the molecule water-soluble and causing product loss to the aqueous phase.

-

References

-

Chemical Synthesis of Estrone-3-hemisuccinate

- Source: ACS Applied Materials & Interfaces. "Self-Regulated Cobalt–Zinc–Ferrite Nanoprobe for Targeted Chemomagnetic Hyperthermia."

- Context: Details the synthesis in THF and purification via Acidified Water/Ethyl Acet

-

URL:[Link]

-

Thermodynamic Modeling of Steroid Solubility

- Source: Journal of Chemical & Engineering Data. "Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone."

- Context: Provides the theoretical basis (Apelblat model) and experimental method (Dynamic Laser)

-

URL:[Link]

- Source: Cayman Chemical Product Information. "Estrone Solubility.

-

Antibody Production using Estrone Conjugates

- Source: ResearchGate / Chromatographia. "Simultaneous Determination of Ten Estrogens... by Improved Two-Step SPE."

- Context: Validates the use of Estrone 3-hemisuccinate as a hapten and its stability in buffer systems.

-

URL:[Link]

Sources

Stability of Estrone 3-Hemisuccinate: Mechanistic Insights & Protocol Design

The following technical guide details the stability profile of Estrone 3-hemisuccinate, synthesizing specific physicochemical properties with established degradation kinetics of steroid hemisuccinate esters.

Executive Summary

Estrone 3-hemisuccinate (E3HS) is a prodrug derivative of estrone designed to enhance water solubility or modify pharmacokinetic profiles. Its stability is governed primarily by the susceptibility of the phenolic ester linkage at position 3. Unlike simple aliphatic esters, hemisuccinates exhibit a complex pH-rate profile due to intramolecular nucleophilic catalysis driven by the terminal carboxyl group of the succinate moiety. This guide provides a mechanistic analysis of its degradation, a validated stability-indicating protocol, and storage recommendations.

Part 1: Chemical Identity & Degradation Mechanism

Structural Vulnerability

The core instability of E3HS arises from the ester bond connecting the steroid skeleton (Estrone) to the succinic acid moiety.

-

Phenolic Ester Lability: The ester is formed with a phenolic hydroxyl (C3-OH), which is inherently more reactive and prone to hydrolysis than aliphatic esters (e.g., C17-OH esters) due to the better leaving group ability of the phenoxide ion.

-

Intramolecular Catalysis (The "Neighboring Group" Effect): The most critical instability factor for hemisuccinates is the free terminal carboxyl group (

). In the pH range where this group acts as a nucleophile (typically pH 3.5 – 5.5), it attacks the ester carbonyl, forming a cyclic succinic anhydride intermediate and releasing free Estrone . The anhydride subsequently hydrolyzes to succinic acid.

Theoretical pH-Rate Profile

The hydrolysis rate (

-

Acidic Region (pH < 2): Specific acid catalysis (

). Hydrolysis is relatively slow as the carboxyl group is protonated and non-nucleophilic. -

Intramolecular Catalysis Region (pH 3 – 6): The rate typically spikes near the

of the succinate hemiester (approx. pH 4.5). The ionized carboxylate ( -

Alkaline Region (pH > 7): Specific base catalysis (

). Saponification occurs rapidly, leading to irreversible hydrolysis.

Degradation Pathway Diagram

The following diagram illustrates the intramolecular degradation mechanism specific to hemisuccinate esters.

Part 2: Experimental Protocol for Stability Assessment

Materials & Buffer Selection

To accurately map the stability profile, use buffers with constant ionic strength (

| pH Range | Buffer System | Concentration | Notes |

| 1.2 – 2.5 | HCl / KCl | 0.05 M | Simulates gastric environment. |

| 3.0 – 5.5 | Citrate / Phosphate | 0.05 M | Critical zone for intramolecular catalysis. |

| 6.0 – 8.0 | Phosphate (PBS) | 0.05 M | Physiological relevance. |

| 8.5 – 10.0 | Borate / NaOH | 0.05 M | Accelerated alkaline hydrolysis. |

Stability-Indicating HPLC Method

This method separates the parent (E3HS) from the degradation product (Estrone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress peak tailing).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic phenol absorption).

-

Temperature: 25°C (standard) and 40°C (accelerated).

Workflow Diagram

Part 3: Results Interpretation & Formulation Strategy

Expected Kinetic Data

Data should be summarized to calculate the pseudo-first-order rate constant (

| Parameter | Acidic (pH 1.2) | Intramolecular Peak (pH 4.5) | Neutral (pH 7.4) | Alkaline (pH 9.0) |

| Dominant Mechanism | Acid Catalysis | Intramolecular Catalysis | Base Catalysis | Saponification |

| Predicted Stability | High | Low | Moderate | Very Low |

| Half-life ( | > 48 Hours | < 10 Hours | 12-24 Hours | < 1 Hour |

Storage & Formulation Recommendations

-

Lyophilization: Due to the "U-shaped" instability profile in solution, E3HS should be stored as a lyophilized powder .

-

Reconstitution pH: If liquid formulation is required, avoid the pH 3.5–5.5 range. A pH of 2.5 - 3.0 (if physiologically tolerable) or a non-aqueous cosolvent system is preferred to minimize intramolecular attack.

-

Temperature: Store dry powder at 2–8°C . Solutions should be prepared immediately prior to use ("extemporaneous preparation").

References

-

Anderson, B. D., & Taphouse, V. (1981).[1] Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. Journal of Pharmaceutical Sciences. Available at: [Link]

- Garrett, E. R. (1962). The Solvolysis of 21-Hydrocortisone Esters and Hemisuccinates. Journal of Medicinal Pharmaceutical Chemistry.

-

Molecules (MDPI). (2021). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Available at: [Link]

-

U.S. FDA. (2023). Analytical Method Validation of Metformin and Estrone-3-Sulfate. (Reference for HPLC conditions of estrone derivatives). Available at: [Link]

Sources

Estrone 3-Hemisuccinate: Mechanistic Principles in Immunoconjugate Design and Bioanalysis

Executive Summary

Estrone 3-hemisuccinate (E1-3-HS) represents a critical class of steroid derivatives known as haptens .[1][2] While Estrone (E1) is a biologically potent estrogen, its low molecular weight (~270 Da) renders it non-immunogenic.[2] E1-3-HS functions as a "bridge" molecule: it retains the steroid core while providing a reactive carboxyl handle for conjugation to carrier proteins.[1][2]

This guide details the mechanism of action of E1-3-HS in two distinct biological contexts:

-

Immunological Systems: How E1-3-HS-protein conjugates break tolerance to elicit high-affinity anti-estrone antibodies.

-

Bioanalytical Systems: The kinetic mechanism of E1-3-HS in competitive immunoassays (ELISA/RIA) for quantifying trace hormone levels.

Chemical Biology: Structure and Conjugation Logic

Structural Rationale

The design of E1-3-HS is governed by the principle of epitope exposure . Antibodies bind specific surface features of a molecule.

-

Target: Estrone (E1) differs from Estradiol (E2) primarily at the C-17 position (Ketone vs. Hydroxyl).[2][3]

-

Strategy: To generate antibodies that distinguish E1 from E2, the conjugation site must be distal to the distinguishing feature.

-

Mechanism: By attaching the hemisuccinate linker at the C-3 phenolic hydroxyl (A-ring), the distinctive C-17 ketone (D-ring) remains fully exposed to the immune system.[2]

Synthesis Mechanism

The synthesis involves the esterification of the C-3 phenol with succinic anhydride. This reaction introduces a four-carbon spacer ending in a carboxylic acid, essential for subsequent protein coupling.[2]

Reaction:

Bioconjugation (The Hapten-Carrier Mechanism)

E1-3-HS itself cannot stimulate T-cell help.[1][2] It must be coupled to a carrier protein (e.g., Bovine Serum Albumin - BSA) to form a complete antigen.[1][2] The mechanism typically utilizes the Mixed Anhydride or Carbodiimide (EDC/NHS) method to form stable amide bonds with Lysine residues on the protein.

Visualization: Synthesis and Conjugation Pathway

Figure 1: The synthetic pathway transforming inert Estrone into an immunogenic conjugate via the hemisuccinate linker.[1][2]

Immunological Mechanism of Action

When the E1-3-HS-BSA conjugate is introduced into a biological system (e.g., a rabbit or mouse), it triggers a specific immune cascade.[1][2]

Antigen Processing[1][2]

-

Uptake: Antigen Presenting Cells (APCs) endocytose the E1-3-HS-BSA conjugate.[1][2]

-

Processing: Proteolytic enzymes degrade the BSA carrier into peptides.

-

Presentation: Peptide fragments are presented on MHC Class II molecules to T-helper cells.

-

B-Cell Activation: B-cells with surface IgM receptors specific for the Estrone moiety bind the native conjugate.[2] The T-helper cells (activated by the BSA peptides) provide the necessary cytokine signals (IL-4, IL-21) to these B-cells.[1][2]

-

Differentiation: The B-cells undergo affinity maturation and class switching (IgM

IgG), producing high-affinity IgG antibodies that bind free Estrone.[2]

Specificity Determinants

Because the linker is at C-3, the antibodies generated often exhibit:

-

High Specificity for the D-Ring: Excellent discrimination between Estrone (17-keto) and Estradiol (17-OH).[1][2]

-

Lower Specificity for the A-Ring: Potential cross-reactivity with Estrone-3-Sulfate or other C-3 modified metabolites, as the antibody "pocket" was formed around a C-3 substituted analog.[1][2]

Analytical Mechanism: Competitive Immunoassay

In drug development and endocrinology, E1-3-HS is the standard tool for quantifying Estrone via Competitive ELISA.[1][2]

The Competition Principle

The assay relies on the Law of Mass Action .

-

System Components:

-

Mechanism:

As the concentration of Free Estrone (

) in the patient sample increases, it displaces the Tracer (

Visualization: Competitive Binding Dynamics

Figure 2: Competitive binding logic. High levels of sample Estrone prevent the E1-3-HS-HRP tracer from binding, resulting in reduced signal.[1][2]

Experimental Protocols

Synthesis of Estrone 3-Hemisuccinate

Objective: Functionalize Estrone with a carboxyl group.

-

Reagents: Dissolve 1.0 g of Estrone in 10 mL of anhydrous Pyridine.

-

Reaction: Add 2.0 g of Succinic Anhydride.

-

Conditions: Reflux the mixture at 100°C for 4 hours under nitrogen atmosphere.

-

Work-up:

-

Validation: Confirm structure via IR (appearance of ester carbonyl at ~1730 cm⁻¹) and Melting Point (~175-178°C).

Conjugation to BSA (Mixed Anhydride Method)

Objective: Create the immunogen for antibody production.

-

Activation: Dissolve 100 mg E1-3-HS in 2 mL Dioxane. Add 1 eq. Tri-n-butylamine and 1 eq.[1][2][3] Isobutyl chloroformate.[2][3] Stir at 10°C for 30 min to form the mixed anhydride.

-

Coupling: Dissolve 400 mg BSA in 10 mL water (adjusted to pH 9.0 with NaOH).

-

Reaction: Dropwise add the activated steroid solution to the BSA solution. Maintain pH 9.0. Stir for 4 hours at 4°C.

-

Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted steroid.

-

Quantification: Determine hapten density (epitope density) using UV spectroscopy (Absorbance at 280 nm for protein vs. characteristic steroid peaks).

Pharmacological Note: Prodrug Potential

While primarily used as an analytical tool, E1-3-HS possesses esterase-labile bonds.[1][2] In in vivo biological systems:

-

Metabolism: Plasma esterases rapidly hydrolyze the succinate ester at position 3.

-

Release: This releases free Estrone and succinic acid (a Krebs cycle intermediate).[2]

-

Kinetics: This mechanism allows E1-3-HS to act as a short-term prodrug, potentially improving solubility compared to native Estrone before releasing the active hormone.[1][2]

References

-

Preparation of Steroid-Protein Conjugates. Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. Journal of Biological Chemistry, 1957.[2]

-

Estrone-3-Glucuronide Chemiluminescence Immunoassay. Kohen, F., et al. Fertility and Sterility, 1980.[2]

-

Specificity of Antibodies to Ovarian Hormones. Abraham, G. E. Clinical Chemistry, 1974.[2] [2]

-

Estrone 3-Hemisuccinate Product Data & Properties. Sigma-Aldrich Technical Library. [1][2]

-

Immunoassays for Steroid Hormones. Sufi, S. B., Donaldson, A., & Jeffcoate, S. L. WHO Collaborating Centre for Research and Reference Services in the Immunoassay of Hormones in Human Reproduction.[2] [2]

Sources

Technical Guide: The Hemisuccinate Linker in Steroid Haptens

Executive Summary

In the development of small molecule immunoassays, steroids present a unique challenge: they are non-immunogenic haptens (molecular weight < 1000 Da) that must be conjugated to a carrier protein to elicit an immune response. The hemisuccinate linker is the industry-standard "chemical bridge" for this purpose. However, its application is not merely a procedural step; it is a strategic variable that defines the sensitivity, specificity, and cross-reactivity of the resulting antibody.

This guide moves beyond basic textbook definitions to explore the causality of linker placement, the chemistry of conjugation, and the critical "bridge recognition" phenomenon that can ruin assay performance.

The Mechanistic Rationale: Why Hemisuccinate?

Steroids lack the reactive functional groups (amines, thiols) necessary for direct conjugation to carrier proteins like BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin). They are primarily hydrophobic polycyclic hydrocarbons with hydroxyl or ketone groups.

The hemisuccinate linker (derived from succinic anhydride) serves three critical functions:

-

Introduction of a Carboxyl Handle: It converts a hydroxyl group on the steroid into a terminal carboxylic acid, which can then be activated for amine coupling.

-

Spacer Arm Effects: The 4-carbon chain provides a spacer of approximately 5–10 Å. This pushes the steroid away from the carrier protein surface, preventing "steric masking" where the protein bulk hides the steroid from the immune system.

-

Solubility: The introduction of the hemisuccinate moiety increases the polarity of the hapten, aiding in aqueous solubility during the conjugation reaction.

Strategic Positioning: The "Site of Attachment" Dilemma

The most critical decision in steroid hapten design is where to attach the linker. The immune system generates antibodies primarily against the part of the molecule distal (furthest away) from the carrier protein. This is known as the "Principle of Distal Immunogenicity."

Comparative Analysis of Attachment Sites

| Attachment Site | Chemical Accessibility | Immunological Outcome | Best Use Case |

| C-3 Position | High. (via oxime or hemisuccinate). Most common due to reactive ketone/hydroxyl at C-3. | Poor Specificity. Masks the A-ring, which often distinguishes steroids (e.g., Testosterone vs. DHT). | Broad-spectrum screening assays where distinguishing metabolites is less critical. |

| C-6 / C-7 Position | Moderate. Requires synthetic precursors (e.g., 6-hydroxy derivatives). | High Specificity. Leaves both the A-ring (functionality) and D-ring (side chain) exposed. | High-specificity assays requiring discrimination between closely related steroids. |

| C-11 Position | Low. Structurally hindered; requires specific 11-hydroxy precursors. | Very High Specificity. Exposes the entire "face" of the steroid. | "Gold Standard" assays for cortisol or progesterone where cross-reactivity must be minimized. |

| C-17 Position | High. (via 17-hydroxyl). | Variable. Masks the D-ring side chain. | Assays where the A-ring is the primary distinguishing feature. |

Decision Logic for Linker Placement

The following diagram illustrates the strategic decision-making process for selecting the attachment site based on the desired antibody specificity.

Figure 1: Decision tree for selecting the steroid attachment site to maximize antibody specificity.

Chemical Synthesis & Protocols

The synthesis involves two distinct phases: (1) Formation of the Steroid Hemisuccinate and (2) Conjugation to the Carrier Protein.

Phase 1: Synthesis of Steroid Hemisuccinate

Mechanism: Nucleophilic attack of the steroid hydroxyl group on the carbonyl carbon of succinic anhydride.

Reagents:

-

Succinic Anhydride (excess)

-

Pyridine (acts as both solvent and base catalyst)[2]

Protocol:

-

Dissolve 100 mg of steroid in 2 mL of anhydrous pyridine.

-

Add 200 mg of succinic anhydride.

-

Reflux at 90°C for 4–6 hours (monitor via TLC).

-

Workup: Evaporate pyridine under nitrogen. Dissolve residue in ethanol/water. Acidify to pH 3.0 to precipitate the hemisuccinate. Recrystallize.

Phase 2: Conjugation via Activated Ester (NHS/EDC)

Mechanism: The carboxyl group of the hemisuccinate is activated to an NHS-ester, which then reacts with primary amines (Lysine residues) on the carrier protein.

Protocol:

-

Activation: Dissolve Steroid-Hemisuccinate in dry DMF. Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide). Stir for 2 hours at room temperature.

-

Coupling: Dissolve Carrier Protein (BSA/KLH) in Carbonate Buffer (pH 9.0). Slowly add the activated steroid solution to the protein solution (Target molar ratio: 30:1 steroid:protein).

-

Incubation: Stir overnight at 4°C.

-

Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove free steroid.

Figure 2: The chemical workflow from native steroid to immunogenic conjugate.

The "Bridge Recognition" Phenomenon[3]

A major pitfall in steroid immunoassays is Bridge Recognition . This occurs when the antibody binds more strongly to the linker (hemisuccinate) than to the steroid itself.

-

The Problem: If you use the same linker for the Immunogen (to make the antibody) and the Tracer (to detect the analyte in ELISA), the antibody will bind the Tracer with extremely high affinity (Steroid + Linker). The free analyte (Steroid only) cannot compete effectively.

-

The Consequence: Drastic loss of assay sensitivity (high IC50).

-

The Solution (Heterologous Assay): Use a different linker or attachment site for the Tracer than was used for the Immunogen.

-

Example: If Immunogen is Steroid-C3-Hemisuccinate-BSA , use Steroid-C3-Oxime-HRP or Steroid-C17-Hemisuccinate-HRP as the tracer.

-

Analytical Validation

You must validate that the conjugation was successful and determine the Hapten Density (moles of steroid per mole of protein).

Method A: TNBS Assay (Trinitrobenzenesulfonic Acid)[4][5][6][7][8]

-

Principle: TNBS reacts with free amines (Lysines).[3] By measuring the free amines in the unconjugated protein vs. the conjugated protein, you calculate how many were occupied by the steroid.

-

Protocol:

-

Incubate Conjugate and Native BSA with 0.01% TNBS in bicarbonate buffer.

-

Stop reaction with 10% SDS/HCl.

-

Measure Absorbance at 335 nm.[4]

-

Calculation:

-

Method B: MALDI-TOF Mass Spectrometry[4]

-

Principle: Direct mass measurement.

-

Advantage: More accurate than TNBS; does not rely on indirect subtraction.

-

Calculation:

. Divide this by the Molecular Weight of the Steroid-Linker moiety to get the density.

References

-

Erlanger, B. F., et al. (1957).[5] Steroid-protein conjugates.[5][6][7] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone.[5][6] Journal of Biological Chemistry.[5]

-

Hosoda, H., et al. (1986).[8] Bridging phenomena in steroid immunoassays.[9][8] The effect of bridge length on sensitivity in enzyme immunoassay. Chemical & Pharmaceutical Bulletin.[8]

-

Thermo Fisher Scientific. TNBSA Assay Protocol for Determination of Free Amines.

-

Grover, P. K., & Odell, W. D. (1977). Specific specificity of antisera to aldosterone and deoxycorticosterone: Effect of the coupling position. Journal of Steroid Biochemistry.

-

Torres, O. B., et al. (2014). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines.[3][10] Analytical and Bioanalytical Chemistry.[2][11][3][12][10][4][6][8][]

Sources

- 1. Preparation of 11 alpha-hemisuccinyl-progesterone for immunological purposes and structural determination of the hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Possible synthesis of steroid-protein for immunization with a fixed narrow range of the hapten-protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bridging phenomena in steroid immunoassays. The effect of bridge length on sensitivity in enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A chemical approach to solving bridging phenomena in steroid radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Protocol: High-Efficiency Conjugation of Estrone 3-Hemisuccinate to BSA via Mixed Anhydride Activation

Abstract & Scope

This technical guide details the conjugation of Estrone 3-hemisuccinate (E1-3-HS) to Bovine Serum Albumin (BSA) .[1] Unlike peptides, steroids are non-immunogenic haptens requiring covalent attachment to a carrier protein to elicit an immune response.[1]

While carbodiimide (EDC) chemistries are common, this protocol utilizes the Mixed Anhydride Method (modified Erlanger procedure).[1] This method is historically the "gold standard" for steroid-protein conjugation because it offers superior solubility management for hydrophobic haptens like estrone, resulting in higher epitope densities (typically 15–25 haptens per BSA molecule) compared to aqueous-only methods.[1]

Target Audience: Assay developers, immunologists, and medicinal chemists requiring high-titer steroid antibodies or coating antigens for ELISA/RIA.[1]

Chemical Mechanism & Workflow[1][2]

The reaction proceeds in two stages.[1][2] First, the carboxylic acid of the hemisuccinate linker is activated in an anhydrous organic solvent using isobutyl chloroformate (IBCF) to form a highly reactive mixed anhydride intermediate.[1] Second, this intermediate reacts with the

Figure 1: Reaction Pathway[1][4]

Caption: Activation of Estrone 3-hemisuccinate via mixed anhydride formation followed by nucleophilic attack by BSA lysine amines.

Materials & Reagents

| Reagent | Grade | Purpose |

| Estrone 3-hemisuccinate | >98% TLC | Hapten (Source of steroid epitope) |

| Bovine Serum Albumin (BSA) | Fraction V, Lyophilized | Carrier Protein |

| Tri-n-butylamine (TBA) | Analytical Grade | Base for neutralizing HCl generated during activation |

| Isobutyl Chloroformate (IBCF) | Fresh (<6 months old) | Activator (forms mixed anhydride) |

| 1,4-Dioxane | Anhydrous | Solvent for steroid (Must be peroxide-free) |

| Sodium Hydroxide (NaOH) | 1N Solution | pH adjustment |

| Dialysis Tubing | 12-14 kDa MWCO | Purification |

| TNBS (2,4,6-Trinitrobenzenesulfonic acid) | 5% w/v | Reagent for Hapten Density determination |

Critical Safety Note: Isobutyl chloroformate is moisture-sensitive and lachrymatory.[1] Handle in a fume hood. Dioxane is a carcinogen; use appropriate PPE.[1]

Experimental Protocol

Phase A: Activation of Hapten (Organic Phase)

Goal: Create the reactive mixed anhydride intermediate.[1]

-

Preparation: Dry the Estrone 3-hemisuccinate (E1-3-HS) in a vacuum desiccator over

overnight to remove trace moisture. -

Solubilization: In a small glass vial, dissolve 37 mg (100 µmol) of E1-3-HS in 1.0 mL of anhydrous 1,4-dioxane .

-

Note: If solubility is poor, add 100-200 µL of DMF, but pure dioxane is preferred for the mixed anhydride method.[1]

-

-

Base Addition: Add 24 µL (100 µmol) of Tri-n-butylamine.

-

Cooling: Place the vial in a water bath maintained at 10°C . Allow to equilibrate for 5 minutes.

-

Why 10°C? Temperatures <5°C may freeze dioxane (mp 11.8°C).[1] Temperatures >15°C degrade the unstable anhydride.

-

-

Activation: Add 13 µL (100 µmol) of Isobutyl Chloroformate (IBCF).

-

Incubation: Stir continuously at 10°C for 30 minutes . The solution may become slightly cloudy due to amine salt formation; this is normal.[1]

Phase B: Conjugation (Aqueous Phase)

Goal: Covalent attachment to BSA.[1]

-

Protein Preparation: While Phase A is incubating, dissolve 140 mg (~2 µmol) of BSA in 4.0 mL of 50% Dioxane/Water solution.

-

Coupling: Dropwise, add the activated steroid solution (from Phase A) to the BSA solution while stirring vigorously.

-

pH Maintenance: Immediately check pH. Maintain pH between 8.5 and 9.0 by adding small aliquots of 1N NaOH.

-

Critical: If pH drops below 7.0, the reaction efficiency plummets.[1]

-

-

Reaction: Stir the mixture at 4°C for 4 hours (or overnight).

Phase C: Purification

Goal: Remove unreacted steroid and organic solvents.[1]

-

Dialysis: Transfer the reaction mixture to pre-wetted dialysis tubing (12–14 kDa MWCO).

-

Buffer Exchange: Dialyze against:

-

Day 1: 2 Liters of 10% Dioxane in PBS (to help wash out unreacted steroid).

-

Day 2: 4 Liters of PBS (pH 7.4).

-

Day 3: 4 Liters of PBS (pH 7.4).

-

-

Filtration: Filter the final conjugate through a 0.22 µm syringe filter to remove any aggregates.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Validation: Determination of Hapten Density

Quantifying the Molar Incorporation Ratio (MIR)

Direct UV quantification is difficult due to the overlapping absorbance of Estrone (

TNBS Assay Protocol

-

Standard Curve: Prepare a BSA standard curve (0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in 0.1M Sodium Bicarbonate (pH 8.5).

-

Sample Prep: Dilute the Estrone-BSA conjugate to ~0.5 mg/mL in the same buffer.

-

Reaction:

-

Add 0.5 mL of Sample/Standard to a tube.

-

Add 0.25 mL of 0.01% TNBS solution .

-

Incubate at 37°C for 2 hours .

-

-

Stop: Add 0.25 mL of 10% SDS and 0.125 mL of 1N HCl to stop the reaction.

-

Measurement: Read Absorbance at 335 nm .

Calculation

Calculate the percentage of modified amines:

[1]Calculate Hapten Density (assuming BSA has ~60 accessible Lysines):

[1]| Parameter | Target Value | Interpretation |

| Hapten Density | 15 – 25 | Optimal for Immunization (High Titer) |

| Hapten Density | 5 – 10 | Optimal for Coating Antigen (ELISA) |

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Caption: Diagnostic workflow for resolving low hapten incorporation rates.

-

Precipitation: If the reaction turns milky white immediately upon adding the hapten, the steroid has precipitated.[1] Solution: Increase the organic solvent (dioxane) fraction in the BSA solution to 50-60% or add DMSO.

-

Gel Formation: If the solution turns into a gel, cross-linking has occurred (rare with hemisuccinates, common with glutaraldehyde).[1] Solution: Ensure the activation time does not exceed 45 mins to prevent side reactions.

References

-

Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. (1957).[1] Steroid-protein conjugates.[1][3] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone.[1][3] Journal of Biological Chemistry, 228(2), 713-727.[1] Link

-

Thermo Fisher Scientific. (n.d.).[1] TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Technical Information. Thermo Scientific Instructions. Link

-

Adamczyk, M., Gebler, J. C., & Wu, J. (1994).[1] A simple method for the determination of hapten density on protein conjugates using matrix-assisted laser desorption/ionization mass spectrometry.[1] Bioconjugate Chemistry, 5(6), 631-635.[1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 19: Haptens and Carrier Molecules).[1]

Sources

- 1. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for producing anti-estrone antibodies using Estrone 3-hemisuccinate.

Executive Summary & Scientific Rationale

The accurate quantification of Estrone (E1), a primary circulating estrogen in postmenopausal women, is critical for studying hormone-dependent carcinomas and endocrine disorders. Generating high-affinity antibodies against Estrone presents a unique challenge: as a low molecular weight lipid (270.37 Da), it is non-immunogenic. It must be conjugated to a carrier protein to elicit an immune response.[1]

Why Estrone 3-Hemisuccinate (E1-3-HS)? The choice of the conjugation site dictates the antibody's specificity.

-

The Strategy: Conjugating at the C-3 position (the phenolic hydroxyl of the A-ring) via a hemisuccinate linker orients the steroid so that the D-ring (C-17 ketone) is distal to the carrier protein.

-

The Result: The immune system recognizes the exposed C-17 ketone as the immunodominant epitope. This is crucial for differentiating Estrone (17-ketone) from Estradiol (E2, 17-hydroxyl) and Estriol (E3, 16,17-hydroxyl), minimizing cross-reactivity with the most potent endogenous estrogens.